molecular formula C11H8N2O B189070 Di(pyridin-3-yl)methanone CAS No. 35779-35-2

Di(pyridin-3-yl)methanone

Cat. No. B189070
CAS RN: 35779-35-2
M. Wt: 184.19 g/mol
InChI Key: AQLPDLOXKZRZEV-UHFFFAOYSA-N
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Description

Di(pyridin-3-yl)methanone is an organic compound with the molecular formula C11H8N2O and a molecular weight of 184.19 . It appears as a white to pale yellow solid .


Synthesis Analysis

Di(pyridin-3-yl)methanone can be synthesized through the reaction of pyridine with benzyl bromide in the presence of a base . The benzyl bromide is added to an organic solvent containing pyridine, followed by the addition of a base catalyst. After reacting for a certain period, a series of processing and purification techniques are applied to obtain the target product .


Molecular Structure Analysis

Di(pyridin-3-yl)methanone contains a total of 23 bonds, including 15 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ketone, and 2 Pyridines .


Chemical Reactions Analysis

In the presence of deuterium oxide or 18 O-labeled water instead of water, both intermediate IV (IV-1 or IV-2) and 18 O-labeled products were confirmed via LCMS, further proving that water participated in the reaction and acted as an oxygen donor .


Physical And Chemical Properties Analysis

Di(pyridin-3-yl)methanone is a white to pale yellow solid that dissolves well in common organic solvents such as ethanol, methanol, and dimethylformamide . It has a melting point typically between 115.5-117.0 °C . It exhibits high stability against air and light .

Scientific Research Applications

  • Di(pyridin-3-yl)methanone derivatives have been utilized in the solvothermal synthesis of high nuclearity copper and copper-lanthanide clusters, exhibiting unusual structural features and anti-ferromagnetic interactions (Sheng, Yu, & Li, 2008).

  • These compounds are used in the synthesis of new mononuclear and trinuclear complexes, with their structural and magnetic properties extensively characterized. This research contributes significantly to understanding the magnetic behavior of such complexes (Calancea et al., 2013).

  • In a three-step synthesis process, Di(pyridin-3-yl)methanone derivatives have been instrumental in producing various thienopyridine derivatives, highlighting their importance in complex organic synthesis (Kobayashi, Suzuki, & Egara, 2013).

  • These compounds have also been used to study the methylation of specific molecules, contributing to the understanding of molecular structures and hydrogen bonding in crystal structures (Kloubert et al., 2012).

  • A catalyst-free, one-pot synthesis method using Di(pyridin-3-yl)methanone derivatives has been developed for polysubstituted furans, demonstrating their application in multicomponent reactions (Damavandi, Sandaroos, & Pashirzad, 2012).

  • The compounds have been investigated in unexpected products of a condensation reaction, with implications for antibacterial and antifungal applications. This research shows their potential in medical and pharmaceutical fields (Rusnac et al., 2020).

  • In coordination chemistry, Di(pyridin-3-yl)methanone derivatives play a role in forming complexes with interesting geometries and supramolecular interactions, which are significant for understanding molecular binding and stabilization effects (Campos-Gaxiola, Höpfl, & Parra-Hake, 2008).

  • The derivatives have been used in synthesizing new pyridine derivatives with antimicrobial activities, demonstrating their potential in developing new pharmaceutical agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).

  • They have been instrumental in the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols, contributing to the field of organic chemistry and potential pharmaceutical applications (Kobayashi et al., 2011).

Safety And Hazards

Di(pyridin-3-yl)methanone is generally stable under normal operating conditions . During use and handling, appropriate personal protective equipment should be worn, such as laboratory gloves and eye protection . Inhalation, ingestion, or skin contact should be avoided. If accidental contact occurs, the affected area should be immediately rinsed with plenty of water, and medical assistance should be sought .

properties

IUPAC Name

dipyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLPDLOXKZRZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305388
Record name dipyridin-3-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(pyridin-3-yl)methanone

CAS RN

35779-35-2
Record name 35779-35-2
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Record name dipyridin-3-ylmethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35779-35-2
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Synthesis routes and methods I

Procedure details

To a solution of 3-bromopyridine (9.84 g, 0.062 mol) in 300 mL of ether cooled to -78° C. was added n-butyllithium (1.6M, 41 mL, 0.066 mol) and stirred for 30 min. N-Methyl,N-methoxy-urethane (3.76 g, 0.028 mol) in 20 mL of ether was added in 10 min, the mixture was stirred (-78° C.) for 1 h, allowed to warm to room temperature and stirred for 2 h. The reaction mixture was quenched with 6N HCl (100 mL) and stirred. The aqueous layer was basified with 10% NaOH solution, extracted with ethyl acetate (2×) and methylene dichloride. The organic layer was dried over sodium sulfate, concentrated in vacuo, and the residue was purified by chromatography on silica (ethyl acetate, 10% methanol/ethyl acetate) to afford 1.7 g (33%) of di-(3-pyridyl)ketone.
Quantity
9.84 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two
Quantity
3.76 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of dipyridin-3-ylmethanol (9 g, 48 mmol) in 9:1 methylene chloride/acetonitrile (100 mL) was added powdered 4A molecular sieves (24 g) and NMO (8.5 g, 72 mmol). The resulting mixture was cooled in an ice bath and TPAP (0.85 g, 2.4 mmol) added carefully in 3 portions at 5 min intervals. After stirring for 15 min the ice bath was removed and stirring was continued at RT. After stirring for 3 days, the reaction mixture was filtered through Celite and the cake washed well with methylene chloride and then chloroform. The filtrate was concentrated to approximately ⅓ the original volume then silica gel was added. The remaining solvent was removed leaving the crude material adsorbed onto the silica gel as a dark green powder. This powder was layered on top of an equal volume of silica gel in a Buchner funnel and flushed with ether. These washings were discarded. The silica pad was then flushed repeatedly first with methylene chloride then with chloroform until no further product eluted. The dark red filtrate was concentrated to give a red brown solid. Trituration with ether gave dipyridin-3-ylmethanone as a white powder. The mother liquors were stripped and the residue chromatographed (eluting with 24:1 methylene chloride/methanol). The fractions enriched in product were combined, stripped, and the residue triturated with ether to give a second crop of pure ketone.
Quantity
9 g
Type
reactant
Reaction Step One
Name
methylene chloride acetonitrile
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.85 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Y He, C Zhang, H Yan, Y Chai, D Zhou - Photonics, 2023 - mdpi.com
Solution-processed devices with thermally activated delayed fluorescence (TADF) compounds have gained great attention due to their low cost and high performance. Here, two solution…
Number of citations: 4 www.mdpi.com
C Zhang, H Yan, Y He, Y Chai, D Zhou - Materials Chemistry Frontiers, 2022 - pubs.rsc.org
Two multi-carbazole-encapsulated TADF dendrimers were obtained by coupling tercarbazole (tBuTCz or MeOTCz) and di(pyridin-3-yl)methanone (DPyM) units. Both tBuTCz-DPyM and …
Number of citations: 5 pubs.rsc.org
P Rajamalli, N Senthilkumar, PY Huang… - Journal of the …, 2017 - ACS Publications
Simultaneous enhancement of out-coupling efficiency, internal quantum efficiency, and color purity in thermally activated delayed fluorescence (TADF) emitters is highly desired for the …
Number of citations: 343 pubs.acs.org
Y He, D Zhou, C Zhang, H Yan, Y Chai - Dyes and Pigments, 2022 - Elsevier
Highlights • Two red dendritic TADF emitters were synthesized and investigated. • The EL spectra of the tow dendrimers exhibited orange-red and saturated red emission. • Non-doped …
Number of citations: 9 www.sciencedirect.com
C Cheng, Y Jiang, H Wang, W Lou, Y Zhu… - Journal of Materials …, 2021 - pubs.rsc.org
High efficiency and low cost organic light-emitting diodes (OLEDs) employing thermally activated delayed fluorescent (TADF) materials have attracted great attention. However, …
Number of citations: 7 pubs.rsc.org
B Li, M Liu, L Sang, Z Li, X Wan… - Advanced Optical …, 2023 - Wiley Online Library
Constructing highly twisted and rigid donor–acceptor systems is important for obtaining highly efficient thermally activated delayed fluorescence (TADF) emitters. In the traditional …
Number of citations: 2 onlinelibrary.wiley.com
JS Cisar, OD Weber, JR Clapper… - Journal of medicinal …, 2018 - ACS Publications
The serine hydrolase monoacylglycerol lipase (MGLL) converts the endogenous cannabinoid receptor agonist 2-arachidonoylglycerol (2-AG) and other monoacylglycerols into fatty …
Number of citations: 109 pubs.acs.org
Y Wang, A Ying, S Gong - Journal of Polymer Science - Wiley Online Library
During the past decade, the discovery of thermally activated delayed fluorescence (TADF) materials has significantly boosted the development of organic light‐emitting diode (OLED) …
Number of citations: 0 onlinelibrary.wiley.com
AMMT Mehmood, AB Iyer, S Arif, M Junaid… - Sports and Energy …, 2019 - Elsevier
The higher prevalence of obesity and type-2 diabetes especially among the consumers in developed countries are demanding for prevention therapy through functional foods. Milk …
Number of citations: 9 www.sciencedirect.com
L Wu, D Lv, N Zhao, R Wang, A Wu - Photonics, 2023 - mdpi.com
In this work, a vertical NIP germanium (Ge) photodetector (PD) with a multi-mode waveguide input is presented. The fabricated devices exhibit a low dark current of 10 nA at bias of −1 V…
Number of citations: 2 www.mdpi.com

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